1,6-Dichloroisoquinolin-4-amine
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Overview
Description
1,6-Dichloroisoquinolin-4-amine is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloroisoquinolin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,6-dichloroisoquinoline with an amine. This reaction typically requires a base such as potassium carbonate (K₂CO₃) and a solvent like N-methyl-2-pyrrolidone (NMP) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloroisoquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 1 and 6 positions can be substituted by nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K₂CO₃) and solvents such as N-methyl-2-pyrrolidone (NMP) are commonly used.
Oxidation: DDQ is a versatile oxidizing agent used in the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1,6-Dichloroisoquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of materials with specific chemical properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1,6-Dichloroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the substituents present. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A related compound used in the synthesis of antimalarial drugs.
Quinoline Derivatives: Compounds with similar structures and biological activities, such as antimalarial and antimicrobial properties.
Uniqueness
1,6-Dichloroisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 1 and 6 positions and an amino group at the 4 position allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1,6-dichloroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGYDRMXJKKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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